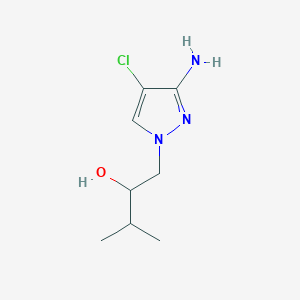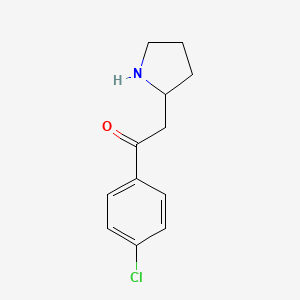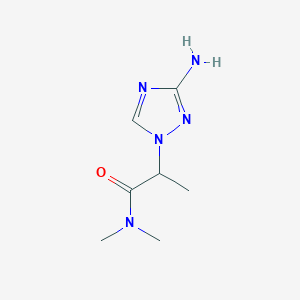![molecular formula C23H31N5O3S B13059706 1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide](/img/structure/B13059706.png)
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bicyclo[221]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide typically involves multiple steps. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-en-2-yl derivative, followed by the introduction of the hydrazinecarbonothioyl group. The final step involves the condensation with 2-hydroxy-3-methoxybenzaldehyde to form the azepane-4-carbohydrazide structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. standard organic synthesis techniques involving controlled reaction conditions, purification steps, and quality control measures would be employed to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl derivatives: These compounds share the bicyclic structure and may have similar chemical properties.
Hydrazinecarbonothioyl derivatives: Compounds with the hydrazinecarbonothioyl group may exhibit similar reactivity and applications.
Azepane-4-carbohydrazide derivatives: These compounds share the azepane-4-carbohydrazide structure and may have comparable biological activities.
Uniqueness
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide is unique due to its combination of bicyclic, hydrazinecarbonothioyl, and azepane-4-carbohydrazide structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H31N5O3S |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
1-[(2-bicyclo[2.2.1]hept-5-enylamino)carbamothioyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]azepane-4-carboxamide |
InChI |
InChI=1S/C23H31N5O3S/c1-31-20-6-2-4-18(21(20)29)14-24-26-22(30)16-5-3-10-28(11-9-16)23(32)27-25-19-13-15-7-8-17(19)12-15/h2,4,6-8,14-17,19,25,29H,3,5,9-13H2,1H3,(H,26,30)(H,27,32)/b24-14+ |
Clave InChI |
KMHGIAGHSMGURL-ZVHZXABRSA-N |
SMILES isomérico |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2CCCN(CC2)C(=S)NNC3CC4CC3C=C4 |
SMILES canónico |
COC1=CC=CC(=C1O)C=NNC(=O)C2CCCN(CC2)C(=S)NNC3CC4CC3C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one](/img/structure/B13059659.png)

![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)

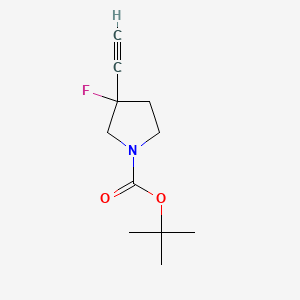
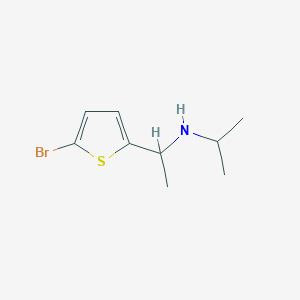
![1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)
